molecular formula C24H20N4O2S B13359696 5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile

5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile

Cat. No.: B13359696
M. Wt: 428.5 g/mol
InChI Key: LPBFHQPRVHBKBD-UHFFFAOYSA-N
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Description

5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile is a complex organic compound that features a benzimidazole moiety fused with a nicotinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized with various substituents to achieve the desired structure. Common reagents used in these reactions include acetyl chloride, methoxybenzene, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.

    Nicotinonitrile derivatives: Compounds with the nicotinonitrile core but varying functional groups.

Uniqueness

5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

5-acetyl-2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C24H20N4O2S/c1-14-22(15(2)29)23(16-8-10-17(30-3)11-9-16)18(12-25)24(26-14)31-13-21-27-19-6-4-5-7-20(19)28-21/h4-11H,13H2,1-3H3,(H,27,28)

InChI Key

LPBFHQPRVHBKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC2=NC3=CC=CC=C3N2)C#N)C4=CC=C(C=C4)OC)C(=O)C

Origin of Product

United States

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